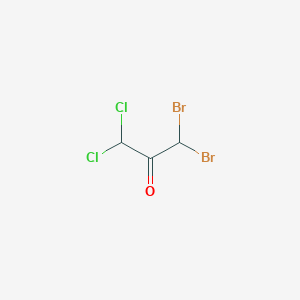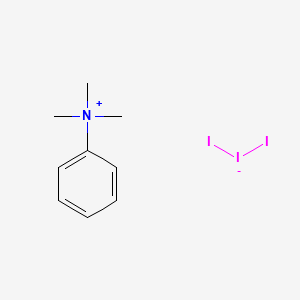
1,1-Dibromo-3,3-dichloroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-3,3-dichloroacetone is a halogenated compound known for its role as a disinfection byproduct (DBP) formed during the chlorination and chloramination of water containing elevated bromide levels . It has the molecular formula C₃H₂Br₂Cl₂O and a molecular weight of 284.76 g/mol . This compound is of interest due to its potential impact on water quality and its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3-dichloroacetone can be synthesized through the bromination and chlorination of acetone. The process involves reacting acetone with bromine and chlorine under controlled conditions to produce the desired compound . The reaction typically proceeds as follows:
- Acetone is reacted with two moles of bromine to form a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct.
- The mixture is equilibrated to produce 1,3-dibromoacetone as the major product.
- The 1,3-dibromoacetone is then reacted with a chloride source to produce 1,3-dichloroacetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing byproducts .
化学反应分析
Types of Reactions
1,1-Dibromo-3,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Cyclization Reactions: The quaternary salts formed from substitution reactions can cyclize to produce imidazoazines and imidazoazoles containing a bromomethyl group.
Common Reagents and Conditions
Nucleophiles: 2-aminoazines and 2-aminoazoles are commonly used nucleophiles in substitution reactions with this compound.
Solvents: Ethyl acetate and ethanol are commonly used solvents for these reactions.
Reaction Conditions: Reactions are typically carried out at room temperature or with mild heating to facilitate the formation of desired products.
Major Products Formed
Quaternary Salts: Formed from the reaction with nucleophiles.
Imidazoazines and Imidazoazoles: Formed from the cyclization of quaternary salts.
科学研究应用
1,1-Dibromo-3,3-dichloroacetone has several applications in scientific research:
Water Quality Research: It is studied as a disinfection byproduct in water treatment processes to understand its formation and impact on water quality.
Chemical Synthesis: It is used as a reagent in the synthesis of complex organic compounds, including heterocycles and peptides.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects on human health and the environment.
作用机制
The mechanism of action of 1,1-dibromo-3,3-dichloroacetone involves its reactivity with nucleophiles, leading to the formation of quaternary salts and subsequent cyclization to form heterocyclic compounds . The molecular targets and pathways involved in these reactions include:
Nucleophilic Substitution: The compound reacts with nucleophiles to form intermediate quaternary salts.
Cyclization: The intermediate salts undergo cyclization to form stable heterocyclic compounds.
相似化合物的比较
1,1-Dibromo-3,3-dichloroacetone can be compared with other similar compounds, such as:
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atoms.
1,3-Dichloroacetone: Similar in structure but lacks the bromine atoms.
1-Bromo-1,3-dichloropropan-2-one: Another halogenated compound with similar reactivity but different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
属性
CAS 编号 |
62874-83-3 |
|---|---|
分子式 |
C3H2Br2Cl2O |
分子量 |
284.76 g/mol |
IUPAC 名称 |
1,1-dibromo-3,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(5)1(8)3(6)7/h2-3H |
InChI 键 |
PPGIXBRQOKVAOF-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C(Br)Br)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)


![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)







![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
